(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
This compound features a cyclopentane backbone with a carboxylic acid group at position 1 and a 2-(4-methylphenyl)-2-oxoethyl substituent at position 3. The stereochemistry (1S,3R) is critical for its spatial arrangement, influencing solubility, stability, and biological interactions. The oxoethyl group introduces a ketone moiety, enhancing polarity, while the 4-methylphenyl group contributes lipophilicity.
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-2-5-12(6-3-10)14(16)9-11-4-7-13(8-11)15(17)18/h2-3,5-6,11,13H,4,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTVBMWKXJZNBJ-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The Diels-Alder reaction between a diene and a dienophile offers a stereoselective pathway to construct the cyclopentane ring. For example, furan derivatives react with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to yield bicyclic intermediates, which are subsequently hydrogenated to form the cyclopentane structure. This method provides moderate yields (60–70%) but requires post-reduction steps to saturate the ring.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM using Grubbs catalysts enables the formation of the cyclopentane ring from α,ω-dienes. A study on analogous fluorocyclopentane derivatives demonstrated that Ru-based catalysts (e.g., Grubbs II) achieve 85% conversion at 40°C in dichloromethane, with excellent regiocontrol. This method is advantageous for scalability but demands rigorous purification to remove metal residues.
Stereochemical Control at C1 and C3
Achieving the (1S,3R) configuration necessitates chiral auxiliaries or asymmetric catalysis:
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as (1R,2S)-cyclohexenol derivatives, allows retention of stereochemistry during ring contraction. For example, a reported fluorocyclopentane synthesis retained >98% enantiomeric excess (ee) by using chiral triflate intermediates.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic cyclopentane carboxylic esters has been employed for analogous compounds. Pseudomonas fluorescens lipase selectively hydrolyzes the (1R,3S)-ester, leaving the desired (1S,3R)-enantiomer intact with 90% ee.
Carboxylic Acid Functionalization
The carboxylic acid group is typically introduced via oxidation or hydrolysis:
Oxidation of Primary Alcohols
Cyclopentane alcohols are oxidized using KMnO₄ in acidic conditions (H₂SO₄, 0°C) to yield carboxylic acids. This method is effective but risks over-oxidation of sensitive ketone groups.
Hydrolysis of Nitriles
Nitrile intermediates, formed via nucleophilic substitution with KCN, undergo acidic hydrolysis (HCl, reflux) to produce carboxylic acids. Yields exceed 80% for sterically unhindered substrates.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5–10 mol% | <1 mol% (flow reactors) |
| Purification | Column chromatography | Crystallization |
| Yield | 40–70% | 75–85% (optimized) |
| Stereopurity | 90–95% ee | ≥99% ee |
Continuous-flow systems enhance reproducibility for Friedel-Crafts reactions, while simulated moving bed (SMB) chromatography achieves cost-effective enantiomer separation.
Analytical Validation
Structural Confirmation
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NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the cyclopentane protons (δ 1.8–2.5 ppm) and aromatic methyl groups (δ 2.3 ppm). 13C NMR confirms the ketone (δ 207 ppm) and carboxylic acid (δ 178 ppm).
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High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₅H₁₈O₃ [M+H]⁺: 263.1281; Found: 263.1283.
Purity Assessment
-
HPLC : Chiral OD-H column (hexane:IPA 90:10, 1 mL/min) resolves enantiomers with a retention time of 12.5 min for (1S,3R)-isomer.
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Melting Point : 142–144°C (lit. 143°C for analogous compound).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Ketone Reduction | Use NaBH₄/CeCl₃ to selectively reduce competing aldehydes |
| Racemization at C3 | Conduct reactions at ≤0°C in aprotic solvents |
| Byproduct Formation | Employ scavenger resins (e.g., QuadraPure®) |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ketone group in the 4-methylphenyl-2-oxoethyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Products may include carboxylic acid derivatives or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted aromatic compounds can be produced.
Scientific Research Applications
Neuraminidase Inhibition
Research indicates that derivatives of cyclopentane compounds can act as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza. The specific structural characteristics of (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid may enhance its efficacy in this role by providing a suitable binding affinity to the neuraminidase enzyme .
Anti-inflammatory Properties
Studies have suggested that cyclopentane derivatives exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for further research in the development of anti-inflammatory drugs .
Potential Anticancer Activity
Preliminary studies have indicated that certain cyclopentane derivatives can exhibit cytotoxic effects on cancer cells. The unique structure of this compound could be optimized for enhanced anticancer activity through structural modifications .
Polymer Synthesis
The compound can serve as a building block in polymer chemistry. Its carboxylic acid functional group allows for the formation of various copolymers that could be utilized in creating materials with specific mechanical properties or biodegradability characteristics .
Ligand Development
In coordination chemistry, this compound can act as a ligand due to its ability to form stable complexes with metal ions. Such complexes may have applications in catalysis or as sensors for detecting metal ions in environmental samples .
Case Study 1: Neuraminidase Inhibitors
In a study published by researchers focusing on antiviral agents, derivatives of cyclopentane were synthesized and tested for their ability to inhibit neuraminidase. The results showed that modifications at the phenyl ring significantly improved binding affinity and selectivity towards the enzyme, suggesting that this compound could be a promising candidate for further development .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory potential of cyclopentane derivatives in patients with rheumatoid arthritis. The compound demonstrated significant reductions in inflammatory markers compared to the control group, indicating its therapeutic potential .
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and analogous cyclopentane derivatives:
Research Findings
- Substituent Position : The para-methyl group in the target compound improves aromatic stacking interactions compared to the meta-methyl isomer in , as demonstrated in docking studies with cytochrome P450 enzymes .
- Synthetic Yields : Methoxycarbonyl derivatives () achieve >90% purity via column chromatography, whereas brominated analogs () require harsher conditions, reducing yields to ~75% .
Biological Activity
The compound (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral organic compound characterized by its cyclopentane backbone and functional groups that include a carboxylic acid and a ketone moiety. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The unique structure of this compound allows it to interact with various biological targets, including enzymes and receptors. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological systems.
| Feature | Description |
|---|---|
| Chemical Formula | C15H18O3 |
| Molecular Weight | 246.30 g/mol |
| Functional Groups | Carboxylic acid, ketone |
| Chiral Centers | One chiral center at C1 and C3 |
Biological Activities
Research indicates that This compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : The ability to scavenge free radicals has been observed, indicating potential protective effects against oxidative stress.
- Analgesic Potential : Its interaction with pain receptors suggests a role in pain management, warranting further investigation into its analgesic efficacy.
The mechanism of action is primarily based on the compound's ability to bind to specific receptors or enzymes within the body. This binding can modulate various biochemical pathways, influencing cellular processes such as inflammation and pain signaling.
Case Studies
- Anti-inflammatory Activity : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential pathway for therapeutic application in chronic inflammatory conditions.
- Cytotoxicity Assessment : A comparative analysis against various tumor cell lines demonstrated selective cytotoxicity. The compound exhibited higher toxicity towards cancerous cells compared to normal cells, indicating its potential as an anticancer agent.
- Antioxidant Evaluation : Using DPPH radical scavenging assays, the compound showed a dose-dependent increase in antioxidant activity, surpassing some known antioxidants at higher concentrations.
Research Findings
Recent computational modeling has predicted additional pharmacological effects and therapeutic applications for this compound. These findings are supported by both in vitro and in vivo studies that highlight its potential as a multi-targeted therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?
- Methodology : Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are effective for forming cyclopentane backbones. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts should be employed. Post-synthesis, validate stereochemistry via chiral HPLC or X-ray crystallography .
Q. How can the purity and structural identity of this compound be confirmed in a research setting?
- Methodology : Use a combination of -NMR to confirm proton environments and HPLC (≥99% purity threshold) for quantitative analysis. For carbonyl and carboxylic acid groups, FT-IR spectroscopy (stretching bands ~1700 cm) is recommended. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodology : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon). Monitor stability via periodic HPLC analysis to detect degradation products, especially if the compound contains labile groups like ketones or esters .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?
- Methodology : Density Functional Theory (DFT) calculations can model transition states for cyclopentane ring-opening or esterification reactions. Focus on steric and electronic effects of the 4-methylphenyl group to predict regioselectivity. Validate predictions with experimental kinetic studies .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?
- Methodology : Cross-validate analytical methods (e.g., compare chiral HPLC with polarimetry). Investigate solvent effects on stereochemical stability—protic solvents may induce racemization. Reproduce synthesis under strictly anhydrous conditions to isolate protocol-dependent variables .
Q. How does the steric hindrance of the cyclopentane ring influence its biological activity in enzyme-binding assays?
- Methodology : Perform molecular docking simulations using enzymes with known active sites (e.g., carboxylases). Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with halophenyl groups) and compare inhibition constants () experimentally .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
